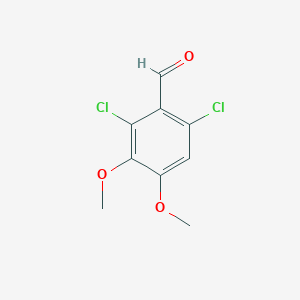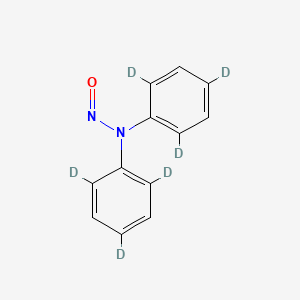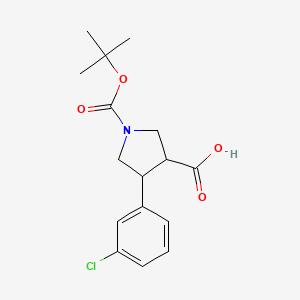
(2-((4-(Trifluormethoxy)phenoxy)methyl)phenyl)boronsäure
Übersicht
Beschreibung
(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group and a phenoxy methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Protective Groups: Boronic acids can act as protective groups in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules, including potential inhibitors for various enzymes and receptors.
Diagnostic Tools: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
The primary target of (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a nucleophilic organic group to palladium, forming a new Pd–C bond . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. It enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting compounds can participate in a variety of biochemical processes, contributing to the synthesis of biologically active molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The efficacy and stability of (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it facilitates is known for its tolerance to a variety of functional groups and its ability to proceed under mild conditions . This suggests that the compound may be stable and effective in a wide range of chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the hydroboration of an appropriate phenyl derivative, followed by oxidation.
Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a trifluoromethoxy group, often using trifluoromethyl ethers under specific conditions.
Attachment of the Phenoxy Methyl Group: This step involves the reaction of the intermediate with a phenoxy methyl halide under basic conditions to form the final product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The trifluoromethoxy and phenoxy methyl groups can participate in various substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products:
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions, respectively.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the trifluoromethoxy and phenoxy methyl groups, making it less versatile in certain reactions.
(4-(Trifluoromethoxy)phenyl)boronic Acid: Similar structure but lacks the phenoxy methyl group, affecting its reactivity and applications.
(2-(Trifluoromethyl)phenyl)boronic Acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic properties and reactivity.
Uniqueness:
Versatility: The presence of both trifluoromethoxy and phenoxy methyl groups makes (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid highly versatile in various chemical reactions.
Reactivity: The unique combination of functional groups enhances its reactivity and allows for the synthesis of complex molecules with specific properties.
Eigenschaften
IUPAC Name |
[2-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-12-7-5-11(6-8-12)21-9-10-3-1-2-4-13(10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYLZIEJWOSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584617 | |
| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-07-3 | |
| Record name | B-[2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4'-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)




![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)

